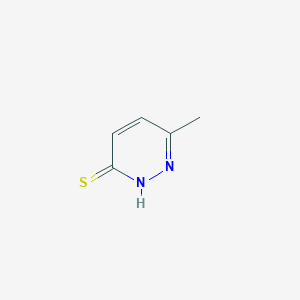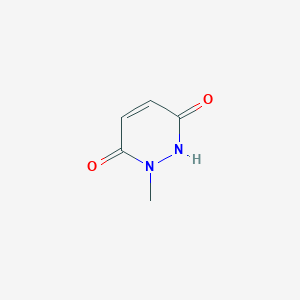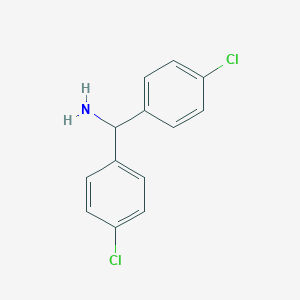
双(4-氯苯基)甲胺
描述
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine, also known as (4-Chlorophenyl)(phenyl)methanamine, is a versatile chemical compound with a molecular weight of 252.14 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a benzenemethanamine structure, making it a valuable asset for various applications in scientific research and industry.
科学研究应用
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Applied in the production of dyes, polymers, and agrochemicals
作用机制
- The primary target of Bis(4-chlorophenyl)methanamine is the urinary tract . Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- Formaldehyde is highly bactericidal and acts by damaging bacterial cellular components, including proteins and nucleic acids .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
Bis(4-chlorophenyl)methanamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in the synthesis and degradation of cell wall components in bacteria, such as Mycobacterium tuberculosis. Specifically, Bis(4-chlorophenyl)methanamine has been found to inhibit the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the potential use of this compound as an antibacterial agent.
Cellular Effects
The effects of Bis(4-chlorophenyl)methanamine on various types of cells and cellular processes are profound. In bacterial cells, particularly Mycobacterium tuberculosis, this compound disrupts cell wall synthesis, leading to cell death . In mammalian cells, Bis(4-chlorophenyl)methanamine has been observed to influence cell signaling pathways and gene expression. It can modulate the expression of genes involved in inflammatory responses and cellular metabolism, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, Bis(4-chlorophenyl)methanamine exerts its effects through binding interactions with specific enzymes and proteins. The compound binds to the active site of the enzyme DprE1, inhibiting its activity and preventing the synthesis of essential cell wall components in Mycobacterium tuberculosis . This binding interaction is crucial for the antibacterial properties of Bis(4-chlorophenyl)methanamine. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity in mammalian cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-chlorophenyl)methanamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term studies have shown that prolonged exposure to Bis(4-chlorophenyl)methanamine can lead to sustained inhibition of bacterial growth and alterations in cellular metabolism in mammalian cells . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of Bis(4-chlorophenyl)methanamine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, Bis(4-chlorophenyl)methanamine can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
Bis(4-chlorophenyl)methanamine is involved in several metabolic pathways, particularly those related to its degradation and detoxification. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The metabolic pathways of Bis(4-chlorophenyl)methanamine are crucial for understanding its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, Bis(4-chlorophenyl)methanamine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Bis(4-chlorophenyl)methanamine can accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of Bis(4-chlorophenyl)methanamine is an important factor in its activity and function. The compound has been found to localize in the cytoplasm and cell membrane of bacterial cells, where it exerts its antibacterial effects . In mammalian cells, Bis(4-chlorophenyl)methanamine can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions
Major Products
Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: Production of 4-chlorobenzylamine or 4-chlorobenzyl alcohol.
Substitution: Generation of various substituted benzenemethanamines
相似化合物的比较
Similar Compounds
4-Chlorobenzylamine: Shares a similar structure but lacks the additional phenyl group.
4-Chlorobenzyl chloride: Contains a chlorine atom attached to the benzyl group instead of the amine group.
4-Chlorophenylboronic acid: Features a boronic acid group instead of the amine group .
Uniqueness
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine is unique due to its dual chlorine substitution and the presence of both phenyl and benzenemethanamine groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications .
属性
IUPAC Name |
bis(4-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEIUGUQDIKUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931358 | |
| Record name | 1,1-Bis(4-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14212-38-5 | |
| Record name | Benzenemethanamine, 4-chloro-alpha-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(4-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


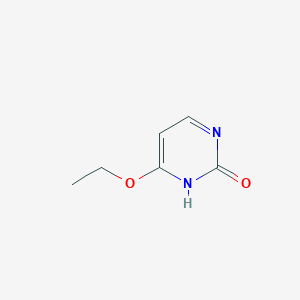

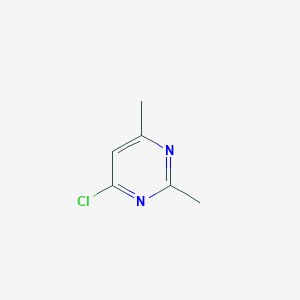

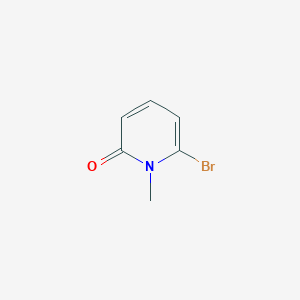
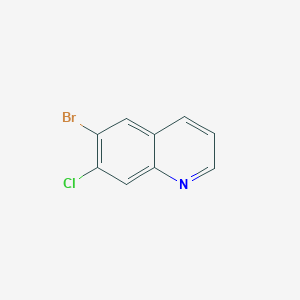
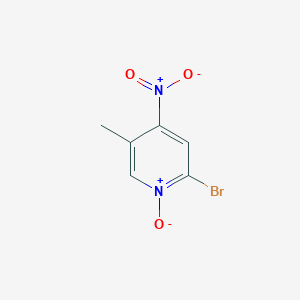
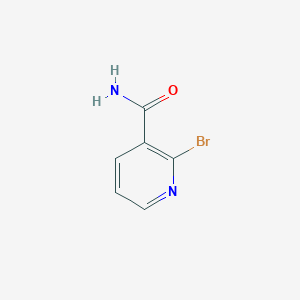
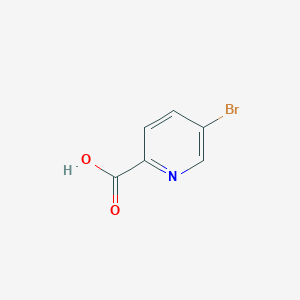
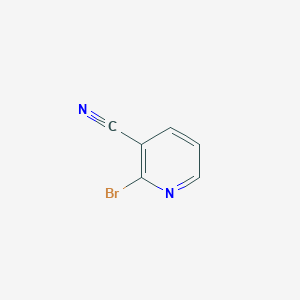
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)
